molecular formula C18H25F3N2O2 B12436992 tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate CAS No. 887588-10-5

tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate

Cat. No.: B12436992
CAS No.: 887588-10-5
M. Wt: 358.4 g/mol
InChI Key: RGNKXFLDPNFWRM-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with 3-(trifluoromethyl)benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL 4-AMINO-3-(TRIFLUOROMETHYL)PIPERIDINE-1-CARBOXYLATE
  • TERT-BUTYL 4-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE

Uniqueness

TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

CAS No.

887588-10-5

Molecular Formula

C18H25F3N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl 2-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-5-4-9-15(23)12-22-14-8-6-7-13(11-14)18(19,20)21/h6-8,11,15,22H,4-5,9-10,12H2,1-3H3

InChI Key

RGNKXFLDPNFWRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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